
(3β)-Allopregnanolone 3-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allopregnanolone, also known as 3α-hydroxy-5α-pregnan-20-one, is a neurosteroid derived from progesterone, synthesized in the central nervous system and other parts of the body. It acts as a potent allosteric modulator of the γ-aminobutyric acid (GABA) type A receptors, influencing neuronal excitability and displaying various physiological and neuroprotective effects. This neurosteroid has been implicated in the modulation of mood, cognition, and neurogenesis, and its dysregulation is associated with several neuropsychiatric disorders (Paul, Pinna, & Guidotti, 2020).
Synthesis Analysis
Allopregnanolone synthesis in the brain involves the conversion of cholesterol into pregnenolone, which is then converted into progesterone. Progesterone is further metabolized into 5α-dihydroprogesterone by 5α-reductase, and finally into allopregnanolone by 3α-hydroxysteroid dehydrogenase. This pathway highlights the neurosteroid's role in modulating GABAergic transmission and its potential impact on mood and cognition (Liang & Rasmusson, 2018).
Molecular Structure Analysis
Allopregnanolone's structure is characterized by a pregnane backbone with hydroxyl groups at the 3α and 20 positions, contributing to its high affinity for GABAA receptors and its potent neuroactive properties. The molecular configuration of allopregnanolone enables its interaction with GABAA receptors, enhancing inhibitory neurotransmission and exerting anxiolytic, anticonvulsant, and neuroprotective effects (Zamora-Sánchez & Camacho-Arroyo, 2022).
Chemical Reactions and Properties
Allopregnanolone's chemical properties, such as its hydrophobic nature and ability to cross the blood-brain barrier, underpin its physiological roles and therapeutic potential. Its interaction with GABAA receptors leads to increased chloride ion influx, resulting in the hyperpolarization of neurons and decreased neuronal excitability. This mechanism is central to its effects on mood, anxiety, and seizure susceptibility (Pinna et al., 2000).
Physical Properties Analysis
The physical properties of allopregnanolone, including its solubility in lipid environments and its stability, play critical roles in its distribution within the central nervous system and its pharmacokinetic profile. These properties facilitate its ability to modulate neuronal function rapidly and transiently, underlying its potential as a therapeutic agent for neuropsychiatric disorders (Schüle, Nothdurfter, & Rupprecht, 2014).
Chemical Properties Analysis
Allopregnanolone's chemical properties, such as its affinity for GABAA receptors and its potency as a positive allosteric modulator, are central to its biological effects. Its ability to modulate GABAergic neurotransmission highlights its significance in research aimed at understanding the molecular basis of mood disorders and developing therapeutic interventions. The neurosteroid's impact on GABAA receptor function suggests potential applications in treating conditions associated with GABAergic dysregulation (Chen et al., 2021).
Applications De Recherche Scientifique
Neuroprotection and Neuroregeneration : Allopregnanolone analogs show promise in neuroprotection and the stimulation of neural cell proliferation. These compounds exhibit higher efficiency and specificity compared to natural allopregnanolone, particularly in preventing amyloid beta-induced cell death and enhancing proliferation in neural stem cell cultures (Karout et al., 2016).
Alzheimer's Disease : Studies demonstrate that allopregnanolone promotes regeneration and reduces amyloid-beta burden in Alzheimer's disease models. It has shown efficacy in increasing the survival of newly generated neurons and reducing Alzheimer's pathology (Chen et al., 2011).
GABA Receptor Modulation : Allopregnanolone and its derivatives are potent modulators of the GABAA receptors, impacting neuronal excitability and showing potential as anesthetics, anti-epileptics, and anti-depressants (Jayakar et al., 2020).
Stress and Neuropsychiatric Disorders : The role of allopregnanolone in stress and related disorders like anxiety, panic, and depression has been highlighted, suggesting its potential therapeutic use in these conditions (Bali & Jaggi, 2014).
Ovarian Morphophysiology and Steroidogenesis : Allopregnanolone influences ovarian steroidogenesis and morphology, indicating its role in reproductive function and stress situations (Pelegrina et al., 2016).
Therapeutic Development for Neurological Disorders : Allopregnanolone shows therapeutic promise for various neurological conditions, including Alzheimer's, Parkinson's, and traumatic brain injury. Tailoring its dose and regimen to specific diseases is crucial for its effective application (Irwin et al., 2014).
Depression and Anxiety : Allopregnanolone's role in depression and anxiety involves modulation of GABAergic mechanisms and neurogenesis, suggesting its therapeutic potential in mood disorders (Schüle et al., 2014).
Cancer Research : Recent studies indicate that allopregnanolone may influence the progression of various types of cancer, such as breast, ovarian, and glioblastoma (Zamora-Sánchez & Camacho-Arroyo, 2022).
Orientations Futures
The study of 3α-THP has indicated that low physiological concentrations of this metabolite induce the progression of several types of cancer, such as breast, ovarian, and glioblastoma, while high concentrations inhibit it . Therefore, synthetic analogues or a different therapeutic strategy able to increase allopregnanolone levels have been proposed to overcome any pharmacokinetic issues .
Propriétés
Numéro CAS |
31300-87-5 |
|---|---|
Nom du produit |
(3β)-Allopregnanolone 3-β-D-Glucuronide |
Formule moléculaire |
C₂₇H₄₂O₈ |
Poids moléculaire |
494.62 |
Synonymes |
(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



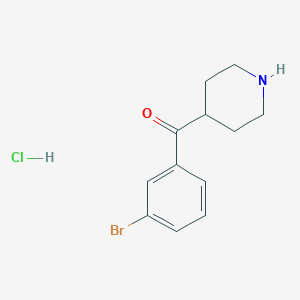
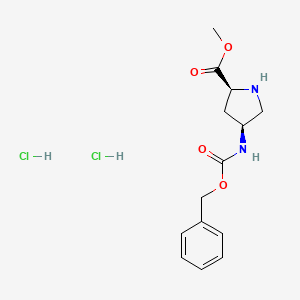
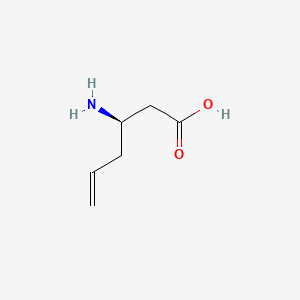
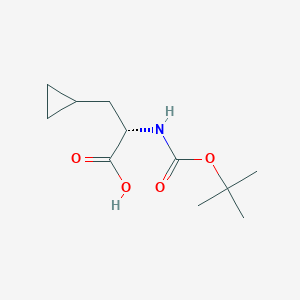
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
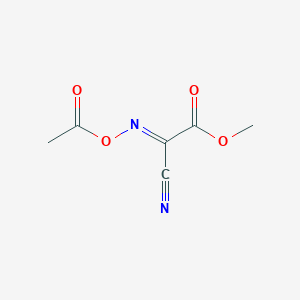
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)